molecular formula C18H12FN3O3S3 B11255501 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B11255501
M. Wt: 433.5 g/mol
InChI Key: VSBJIXOCWNGUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-BENZOTHIAZOL-2-YL)-1,3-THIAZOL-2-YL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE is a complex organic compound that incorporates benzothiazole and thiazole moieties, along with a fluorobenzenesulfonyl group

Properties

Molecular Formula

C18H12FN3O3S3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide

InChI

InChI=1S/C18H12FN3O3S3/c19-11-5-7-12(8-6-11)28(24,25)10-16(23)22-18-21-14(9-26-18)17-20-13-3-1-2-4-15(13)27-17/h1-9H,10H2,(H,21,22,23)

InChI Key

VSBJIXOCWNGUFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)-1,3-THIAZOL-2-YL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)-1,3-THIAZOL-2-YL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: N-[4-(1,3-BENZOTHIAZOL-2-YL)-1,3-THIAZOL-2-YL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE is unique due to the presence of both benzothiazole and thiazole rings, along with a fluorobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.